Ftalato de dioctilo-3,4,5,6-d4

Descripción general

Descripción

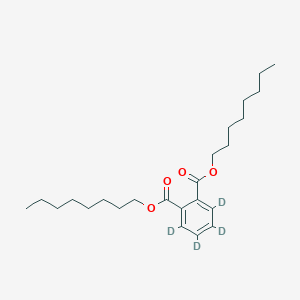

Dioctyl phthalate (DOP) is a phthalate ester that is widely used as a plasticizer to impart flexibility to polymer materials. The compound is a derivative of phthalic acid and is known for its application in the production of plastics, particularly polyvinyl chloride (PVC). The presence of DOP in various consumer and industrial products has raised concerns due to its potential as an endocrine disruptor and its ubiquity in the environment .

Synthesis Analysis

The synthesis of DOP can be achieved using acid-functionalized ionic liquids as catalysts. This method has been shown to be environmentally friendly, with a high conversion rate of phthalic anhydride (98%) under optimal conditions. The use of 1-methyl-3-(3-sulfopropyl)-imidazolium hydrogen sulfate as a catalyst allows for the ionic liquid to be reused multiple times without significant loss in performance, making the process more sustainable .

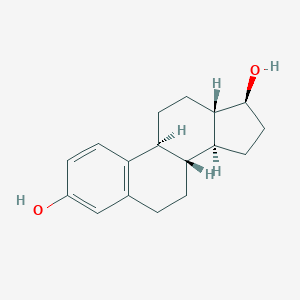

Molecular Structure Analysis

DOP's molecular structure consists of a benzene ring with two ester groups attached to it. Each ester group is formed by the reaction of phthalic acid with an alcohol, in this case, octanol, leading to the dioctyl ester. The molecular structure of DOP contributes to its plasticizing properties, as it can increase the distance between polymer chains, reducing intermolecular forces and increasing flexibility .

Chemical Reactions Analysis

DOP can participate in various chemical reactions, particularly those involving its ester groups. For instance, it can act as a synergist in the extraction of lithium chloride from saturated magnesium chloride solutions when used with tributyl phosphate (TBP) and ferric chloride (FeCl3). In this context, DOP molecules associate with the Fe-Li complex through hydrogen bonding, enhancing the extraction efficiency .

Physical and Chemical Properties Analysis

DOP is characterized by its ability to improve the ionic conductivity of polymer-salt complexes at room temperature. When used as a plasticizer in a poly(ethylene oxide) (PEO) and lithium perchlorate (LiClO4) matrix, DOP reduces the crystallinity of the matrix, as confirmed by X-ray diffraction (XRD) measurements. This leads to a significant increase in ionic conductivity, which can be further enhanced by the addition of inert fillers like γ-Al2O3 .

Relevant Case Studies

Several studies have highlighted the potential health impacts of DOP and related phthalates. For example, dietary exposure to di-isobutyl phthalate (DiBP), a compound structurally similar to DOP, has been linked to increased levels of urinary 5-methyl-2'-deoxycytidine and adverse effects on male reproductive function in mice. These findings suggest that phthalates like DOP may impair reproductive health by disrupting endocrine function and affecting testosterone levels . Additionally, an analysis of food products and packaging materials on the Belgian market revealed the widespread presence of phthalates, including DOP, indicating the potential for human exposure through ingestion .

Aplicaciones Científicas De Investigación

Estudios de toxicología e impacto en la salud

Los investigadores utilizan Ftalato de dioctilo-d4 en estudios toxicológicos para comprender los impactos en la salud de la exposición al ftalato de dioctilo. Su forma deuterada permite un seguimiento preciso en sistemas biológicos, lo que ayuda en el estudio de posibles efectos carcinogénicos, mutagénicos y teratogénicos .

Ciencia de materiales e investigación de polímeros

En la ciencia de los materiales, Ftalato de dioctilo-d4 se utiliza para investigar los efectos de los plastificantes en las propiedades de los polímeros como el PVC. Los estudios se centran en cómo influye en la estabilidad térmica, la flexibilidad y la durabilidad de los composites de polímeros .

Desarrollo de métodos de química verde

Finalmente, Ftalato de dioctilo-d4 es fundamental en el desarrollo de métodos de química verde. Los investigadores lo utilizan para diseñar procesos catalíticos que apuntan a reducir el impacto ambiental de la producción y el uso de plastificantes .

Mecanismo De Acción

Target of Action

Dioctyl phthalate-3,4,5,6-d4, also known as Dioctyl phthalate-d4, is an organic compound used as a stabilizer, plasticizer, and solvent The primary targets of Dioctyl phthalate-d4 are not explicitly mentioned in the available resources

Mode of Action

It is known to interact with its targets, leading to changes that contribute to its role as a stabilizer, plasticizer, and solvent .

Biochemical Pathways

Dioctyl phthalate-d4 is involved in several biochemical pathways. A study has shown that Dioctyl phthalate (DEHP), a similar compound, is decomposed into phthalates (DBP) and Diuretic sylycol (DEP), then further to Phthalic acid (PA). PA is oxidized, dehydrogenated, and decarboxylated into protocatechins, which further enter the TCA cycle through orthotopic ring opening

Pharmacokinetics

Its physical properties such as boiling point (384 °c), melting point (-50 °c), and density (0991 g/mL at 25 °C) suggest that it may have specific pharmacokinetic characteristics .

Result of Action

It is known to play a role as a stabilizer, plasticizer, and solvent , which suggests that it may influence the physical properties of materials it interacts with.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Dioctyl phthalate-d4. For instance, it forms explosive mixtures with air on intense heating, and the development of hazardous combustion gases or vapors is possible in the event of fire . Therefore, the environment in which Dioctyl phthalate-d4 is used can significantly impact its effectiveness and safety.

Safety and Hazards

Propiedades

IUPAC Name |

dioctyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O4/c1-3-5-7-9-11-15-19-27-23(25)21-17-13-14-18-22(21)24(26)28-20-16-12-10-8-6-4-2/h13-14,17-18H,3-12,15-16,19-20H2,1-2H3/i13D,14D,17D,18D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQIUGAXCHLFZKX-AMEAAFLOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCCCCCC)C(=O)OCCCCCCCC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583593 | |

| Record name | Dioctyl (~2~H_4_)benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

93952-13-7 | |

| Record name | 1,2-Benzene-3,4,5,6-d4-dicarboxylic acid, dioctyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93952-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dioctyl (~2~H_4_)benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

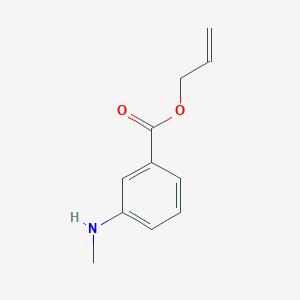

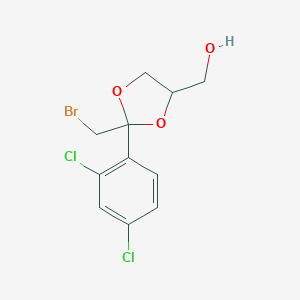

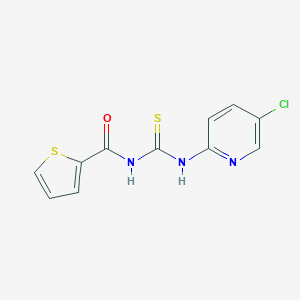

Synthesis routes and methods

Procedure details

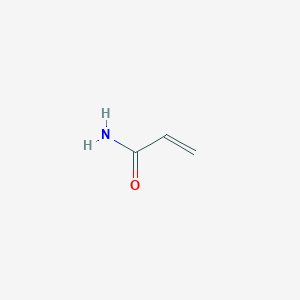

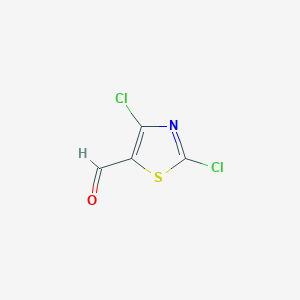

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

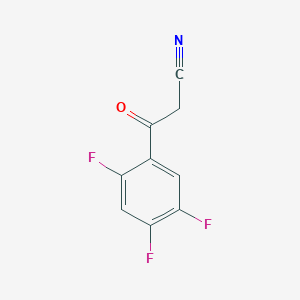

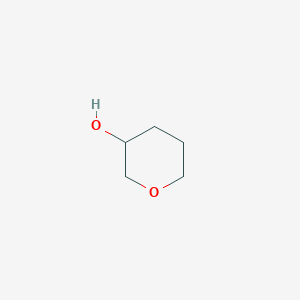

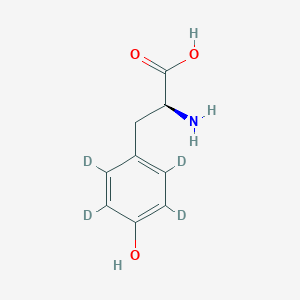

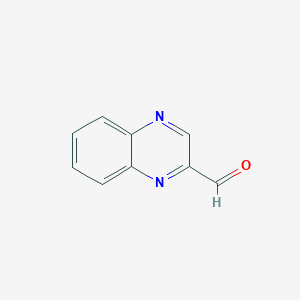

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chlorobenzo[c]isoxazole](/img/structure/B121948.png)